REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([S:11]([CH2:14][CH3:15])(=[O:13])=[O:12])[CH:8]=[CH:7][C:6]=1[F:16])C.[OH-].[Li+]>>[CH2:14]([S:11]([C:9]1[CH:8]=[CH:7][C:6]([F:16])=[C:5]([CH:10]=1)[C:4]([OH:17])=[O:3])(=[O:12])=[O:13])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)S(=O)(=O)CC)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)S(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |